molecular formula C11H12FNO2 B13144797 3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde

3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde

Cat. No.: B13144797
M. Wt: 209.22 g/mol
InChI Key: BVNKKNUXJUDLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 3-methoxyazetidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine).

    Synthetic Route: The key step in the synthesis is the nucleophilic substitution reaction, where the methoxyazetidinyl group is introduced to the fluorobenzaldehyde moiety.

    Purification: The final product is purified using techniques such as column chromatography to obtain high purity.

Chemical Reactions Analysis

3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Scientific Research Applications

3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:

    Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, especially those targeting neurological and inflammatory diseases.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets:

Comparison with Similar Compounds

3-Fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde can be compared with other similar compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-fluoro-2-(3-methoxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-15-9-5-13(6-9)11-8(7-14)3-2-4-10(11)12/h2-4,7,9H,5-6H2,1H3

InChI Key

BVNKKNUXJUDLJK-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=C(C=CC=C2F)C=O

Origin of Product

United States

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